molecular formula C10H12BrN5NaO7P B1292504 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate CAS No. 123334-12-3

8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate

Cat. No.: B1292504
CAS No.: 123334-12-3
M. Wt: 448.1 g/mol
InChI Key: XWDDEXWQQLBWNV-LGVAUZIVSA-M
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Description

8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate (CAS: 123334-12-3) is a brominated derivative of cyclic adenosine monophosphate (cAMP), a critical secondary messenger in cellular signaling. Its molecular formula is C₁₀H₁₀BrN₅NaO₆P·H₂O (molecular weight: 448.1 g/mol) . The bromine substitution at the 8-position of the adenine ring enhances resistance to enzymatic degradation by phosphodiesterases, prolonging its biological activity compared to native cAMP . This compound is widely used in pharmacological and biochemical studies to activate cAMP-dependent pathways, including protein kinase A (PKA) signaling .

Key applications include:

  • Cell culture systems: Used at 10–100 µM concentrations to induce differentiation in stem cells and organoids .
  • Electrophysiology: Perfused at 10 µM to modulate ion channel activity in neuronal and endocrine tissues .
  • Signal transduction assays: Acts as a stable cAMP analog to study G protein-coupled receptor (GPCR) pathways .

Properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O6P.Na.H2O/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);;1H2/q;+1;/p-1/t3-,5-,6-,9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDDEXWQQLBWNV-LGVAUZIVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635662
Record name Sodium (4aR,6R,7R,7aS)-6-(6-amino-8-bromo-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123334-12-3
Record name 8-Bromo cyclic AMP sodium salt, monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (4aR,6R,7R,7aS)-6-(6-amino-8-bromo-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMO-CYCLIC AMP SODIUM MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K8E6IY5RV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate is synthesized through the bromination of adenosine 3’,5’-cyclic monophosphate. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 8-position of the adenine ring .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions followed by purification processes such as crystallization or chromatography to obtain the desired product with high purity. The compound is then converted to its sodium salt form and hydrated to achieve the monohydrate state .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Introduction to 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate

This compound, commonly referred to as 8-Bromo-cAMP, is a synthetic analog of cyclic adenosine monophosphate (cAMP). This compound is notable for its increased stability against hydrolysis by phosphodiesterases, making it a valuable tool in various scientific research applications. Its ability to activate protein kinase A (PKA) allows it to play a significant role in cellular signaling pathways.

Cancer Research

8-Bromo-cAMP has been extensively studied for its effects on cancer cell lines. It has been shown to induce apoptosis and differentiation in various cancer types, including esophageal cancer. The compound's ability to activate PKA leads to downstream signaling that can inhibit tumor growth and promote cell death in malignant cells .

Stem Cell Research

In the field of regenerative medicine, 8-Bromo-cAMP has been utilized to enhance the induction of pluripotency in human fibroblast cells. When combined with other agents like valproic acid, it significantly improves the reprogramming efficiency of somatic cells into induced pluripotent stem cells (iPSCs) . Additionally, it promotes differentiation of iPSC-derived intestinal epithelial cells, demonstrating its potential in tissue engineering and regenerative therapies .

Cardiovascular Studies

Research indicates that 8-Bromo-cAMP can modulate vascular smooth muscle contraction. It decreases calcium sensitivity in airway smooth muscle, which may have implications for treating conditions such as asthma and hypertension. The compound achieves this by activating PKA and inhibiting Rho-kinase pathways, leading to relaxation of smooth muscle tissues .

Neurobiology

In neurobiological studies, 8-Bromo-cAMP is used to investigate its effects on neuronal signaling and plasticity. It has been shown to influence neurotransmitter release and neuronal excitability, making it a candidate for studying synaptic transmission and neurodegenerative diseases .

Pharmacological Studies

As a pharmacological agent, 8-Bromo-cAMP serves as a model compound for testing the effects of cAMP analogs on various biological systems. Its resistance to degradation allows researchers to maintain elevated cAMP levels over extended periods, providing insights into cAMP-mediated signaling pathways without the rapid loss of activity typically seen with natural cAMP .

Comparative Data Table

Application AreaKey FindingsReferences
Cancer ResearchInduces apoptosis and differentiation in esophageal cancer cell lines ,
Stem Cell ResearchEnhances pluripotency induction in fibroblasts; promotes intestinal cell differentiation
Cardiovascular StudiesDecreases calcium sensitivity in airway smooth muscle
NeurobiologyInfluences neurotransmitter release and neuronal excitability
Pharmacological StudiesServes as a stable cAMP analog for testing biological responses ,

Case Study 1: Apoptosis Induction in Cancer Cells

A study demonstrated that treatment with 8-Bromo-cAMP led to increased apoptosis markers in esophageal cancer cell lines. This was attributed to the activation of PKA signaling pathways that promote cell death mechanisms.

Case Study 2: Induction of Pluripotency

Research involving human fibroblasts showed that combining 8-Bromo-cAMP with valproic acid significantly enhanced the efficiency of converting somatic cells into iPSCs. This finding highlights its potential utility in regenerative medicine.

Case Study 3: Modulation of Smooth Muscle Contraction

In experiments with airway smooth muscle tissues, 8-Bromo-cAMP effectively reduced contraction responses to agonists by decreasing calcium sensitivity through PKA activation, suggesting therapeutic potential for respiratory conditions.

Mechanism of Action

8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate acts by mimicking the action of endogenous cAMP. It binds to the regulatory subunits of protein kinase A, releasing the catalytic subunits. These catalytic subunits then phosphorylate target proteins involved in various cellular processes, leading to the regulation of gene expression, cell growth, and metabolism .

Comparison with Similar Compounds

Key Findings :

  • Stability : 8-Br-cAMP exhibits a half-life >24 hours in cell culture, whereas native cAMP degrades within minutes .
  • Bioactivity : 8-Br-cAMP activates PKA with an EC₅₀ of 1.2 µM, comparable to dibutyryl-cAMP (EC₅₀: 0.8 µM) but superior to 8-pCPT-cAMP (EC₅₀: 2.5 µM) .

Comparison with Functional Analogs

Cyclic Nucleotide Analogs

Compound Name Cyclic Nucleotide Type Key Functional Differences
8-Br-cGMP sodium salt cGMP Activates PKG instead of PKA; used in nitric oxide signaling studies .
8-Br-cIMP sodium salt cIMP Binds weakly to PKA; primarily used in purinergic receptor studies .
Sp-8-Br-cAMPS (phosphorothioate) cAMP Resistant to hydrolysis but antagonizes PKA activation .

Key Findings :

  • Synergistic Effects : 8-Br-cAMP combined with IBMX (a phosphodiesterase inhibitor) amplifies cAMP levels 10-fold compared to either compound alone .

Key Findings :

  • Thermal Stability : 8-Br-cAMP retains >90% activity after 12 freeze-thaw cycles, whereas dibutyryl-cAMP loses 40% activity under the same conditions .

Biological Activity

8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate (8-Br-cAMP) is a stable analog of cyclic adenosine monophosphate (cAMP) that exhibits a range of biological activities. This compound has been extensively studied for its role in various cellular processes, including differentiation, apoptosis, and angiogenesis. This article provides a comprehensive overview of the biological activities associated with 8-Br-cAMP, supported by detailed research findings and case studies.

  • Chemical Name : 8-Bromoadenosine-3',5'-cyclic monophosphate sodium salt
  • Molecular Formula : C₁₀H₁₀BrN₅O₆P · Na
  • Molecular Weight : 430.1 g/mol
  • Purity : ≥99% HPLC
  • Storage Temperature : -20°C

8-Br-cAMP acts primarily through the activation of protein kinase A (PKA) and the exchange protein activated by cAMP (Epac). Its structural modifications enhance its stability against hydrolysis by phosphodiesterases, making it more effective than native cAMP in various biological assays .

1. Induction of Osteoblast Differentiation

Research has demonstrated that 8-Br-cAMP promotes osteoblast differentiation and enhances vascular endothelial growth factor (VEGF) production, which is crucial for angiogenesis. In a study using MC3T3-E1 osteoblast-like cells, treatment with 100 μM 8-Br-cAMP significantly increased VEGF secretion and alkaline phosphatase (ALP) activity after just one day of exposure. The results indicated enhanced matrix mineralization, suggesting that 8-Br-cAMP plays a vital role in bone regeneration .

Treatment DurationALP Activity IncreaseVEGF Production Increase
1 DaySignificantSignificant
ContinuousNot specifiedNot specified

2. Cell Proliferation and Apoptosis

8-Br-cAMP has been shown to induce apoptosis in various cancer cell lines. For instance, in esophageal cancer cells (Eca-109), it was observed that 8-Br-cAMP could decrease cell proliferation while promoting apoptosis. This dual effect highlights its potential as a therapeutic agent in cancer treatment .

3. Angiogenesis Promotion

In addition to its effects on osteoblasts, 8-Br-cAMP has been implicated in promoting angiogenesis through enhanced VEGF production. The compound's ability to stimulate endothelial cell migration and tubule formation was confirmed in vitro, indicating its potential utility in regenerative medicine .

Case Study: Osteogenic Differentiation

A study conducted on MC3T3-E1 cells illustrated that treatment with 8-Br-cAMP led to significant increases in ALP activity and calcium deposition, markers indicative of osteogenic differentiation. The findings suggest that even short-term exposure to this compound can effectively stimulate osteoblast differentiation .

Case Study: Smooth Muscle Relaxation

In airway smooth muscle studies, 8-Br-cAMP was found to decrease calcium sensitivity, leading to reduced contraction in response to various stimuli. This effect was mediated through PKA activation and suggests potential applications in treating respiratory conditions characterized by smooth muscle hyperactivity .

Q & A

What are the primary mechanisms by which 8-Bromo-cAMP exerts its effects in cellular studies?

Basic Question
8-Bromo-cAMP functions as a cell-permeable cyclic AMP (cAMP) analog that activates protein kinase A (PKA) by binding to its regulatory subunits, leading to downstream signaling cascades. Its bromine substitution at the 8-position enhances resistance to phosphodiesterase (PDE)-mediated hydrolysis, prolonging its activity compared to native cAMP. This analog is widely used to mimic cAMP pathways in studies of differentiation, apoptosis, and transcriptional regulation .

Methodological Insight : Validate PKA activation via Western blotting for phosphorylated PKA substrates (e.g., CREB) or use FRET-based biosensors to monitor real-time cAMP/PKA activity .

How does 8-Bromo-cAMP stability compare to native cAMP in experimental systems?

Basic Question
The bromine substitution in 8-Bromo-cAMP reduces its degradation by PDEs, extending its half-life in cell culture and in vivo systems. This stability allows for sustained activation of cAMP-dependent pathways without requiring continuous PDE inhibitors like IBMX. For instance, in esophageal cancer cells, 8-Bromo-cAMP maintained apoptotic effects over 48-hour treatments without additional PDE blockade .

Methodological Insight : Compare degradation rates using HPLC or mass spectrometry to quantify residual 8-Bromo-cAMP versus native cAMP after incubation with PDE-rich lysates .

What strategies optimize 8-Bromo-cAMP concentration for endothelial tight junction assembly studies?

Advanced Question
In human umbilical vein endothelial cells (HUVECs), 8-Bromo-cAMP at 0.25 mg/ml (≈0.56 mM) enhances tight junction assembly by modulating PKA-dependent cytoskeletal rearrangements. Dose-response experiments (e.g., 0.1–1.0 mM) are critical, as excessive concentrations may induce off-target effects, such as aberrant barrier function. Pair with immunofluorescence for ZO-1 or occludin to assess junction integrity .

Methodological Insight : Combine 8-Bromo-cAMP with phosphodiesterase inhibitors (e.g., IBMX) to amplify cAMP signaling in low-dose regimens .

How can researchers address contradictory phosphorylation data in progesterone receptor studies using 8-Bromo-cAMP?

Advanced Question
8-Bromo-cAMP may selectively phosphorylate specific serine residues (e.g., Ser211/Ser260) without altering total receptor phosphorylation levels. Contradictions arise if assays lack phospho-specific antibodies or fail to account for ligand-independent signaling crosstalk. Validate findings using site-directed mutagenesis of phosphorylation sites and phosphoproteomics .

Methodological Insight : Employ SILAC (stable isotope labeling by amino acids in cell culture) to quantify site-specific phosphorylation changes post-treatment .

What protocols standardize 8-Bromo-cAMP use in pluripotency induction?

Advanced Question
In human fibroblast reprogramming, 8-Bromo-cAMP (10–50 µM) synergizes with valproic acid (VPA) to enhance OCT4/SOX2 expression. Optimize timing: add 8-Bromo-cAMP during the early priming phase (days 1–7) and monitor pluripotency markers via qPCR or Nanog-reporter assays. Avoid prolonged exposure to prevent PKA desensitization .

Methodological Insight : Combine with small molecules (e.g., CHIR99021) to reduce variability in reprogramming efficiency .

How does 8-Bromo-cAMP modulate ion channel coupling in sensory neurons?

Advanced Question
At 200 µM, 8-Bromo-cAMP potentiates Na+/K+ pump activity via PKA-mediated phosphorylation, altering GluR current kinetics in microvilli. Use patch-clamp electrophysiology to measure current-voltage relationships and pharmacological blockers (e.g., H89 for PKA) to confirm specificity .

Methodological Insight : Co-apply 8-Bromo-cGMP (200 µM) to dissect cGMP vs. cAMP cross-talk in ion channel regulation .

What are best practices for interpreting apoptotic effects of 8-Bromo-cAMP in cancer models?

Advanced Question
Dose-dependent apoptosis in esophageal cancer cells (EC50 ≈ 20 µM) requires validation via Annexin V/PI flow cytometry and caspase-3 cleavage assays. Note cell-type variability: glioblastoma cells may resist apoptosis due to compensatory PI3K/AKT signaling. Pre-screen for baseline PKA expression to predict responsiveness .

Methodological Insight : Pair with AKT inhibitors (e.g., MK-2206) to sensitize resistant cells .

How is 8-Bromo-cAMP utilized in studying decidualization of endometrial stromal cells?

Advanced Question
Standard protocols combine 8-Bromo-cAMP (0.5 mM) with medroxyprogesterone acetate (MPA) and prostaglandin E2 (PGE2) to induce decidual markers (e.g., PRL, IGFBP1). Monitor morphological changes (e.g., cell rounding) and quantify secreted markers via ELISA. Include a PDE inhibitor (e.g., IBMX) to stabilize endogenous cAMP .

Methodological Insight : Use siRNA targeting PKA subunits to dissect pathway-specific contributions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate
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8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.